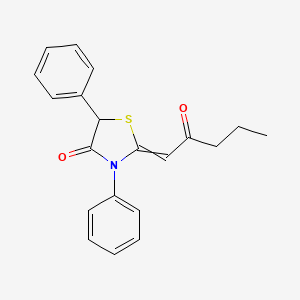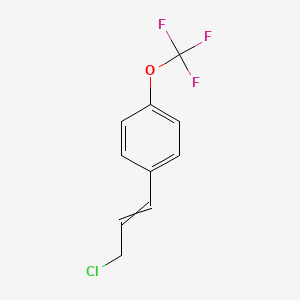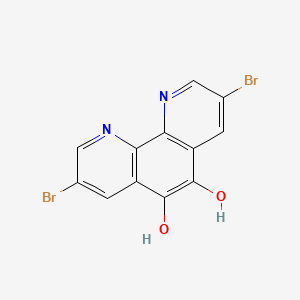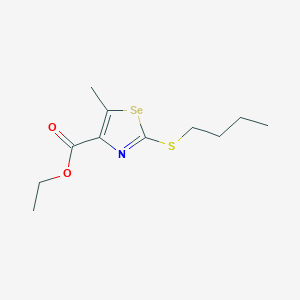![molecular formula C15H14FNO4 B12590737 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene CAS No. 647858-21-7](/img/structure/B12590737.png)
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C13H12FNO4 It is characterized by the presence of a benzyloxy group, a fluoro group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol.
Introduction of the Fluoro Group:
Nitration: The final step involves the nitration of the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-[2-(Benzyloxy)ethoxy]-2-methoxy-4-nitrobenzene.
Reduction: The major product is 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-aminobenzene.
Oxidation: The major product is 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-carboxybenzene.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s stability and binding affinity to target proteins. The benzyloxy group can facilitate the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:
1-Benzyloxy-2-fluoro-4-nitrobenzene: Similar structure but lacks the ethoxy group.
4-Chloro-2-fluoro-1-nitrobenzene: Similar structure but has a chloro group instead of a benzyloxy group.
Methyl 3-fluoro-4-nitrobenzenecarboxylate: Similar structure but has a carboxylate group instead of a benzyloxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
647858-21-7 |
|---|---|
Molekularformel |
C15H14FNO4 |
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
2-fluoro-4-nitro-1-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H14FNO4/c16-14-10-13(17(18)19)6-7-15(14)21-9-8-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI-Schlüssel |
NKDCXROSSAMFHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline](/img/structure/B12590662.png)
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine](/img/structure/B12590674.png)
![{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12590681.png)
![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)


![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)



